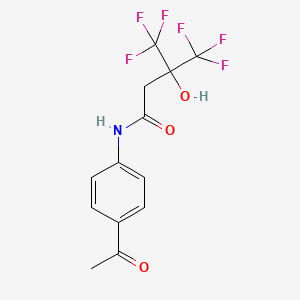
N-(4-acetylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide, also known as TFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various areas of research. TFB is a synthetic compound that belongs to the class of acyl amides and has a unique chemical structure that makes it a promising candidate for use in scientific experiments.
Mecanismo De Acción
N-(4-acetylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide acts as an inhibitor of the enzyme histone deacetylase (HDAC), which plays a crucial role in regulating gene expression. By inhibiting HDAC, N-(4-acetylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide can alter the expression of genes involved in various biological processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-acetylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide are complex and depend on the specific biological system being studied. N-(4-acetylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the replication of viruses, and modulate the immune response. Additionally, N-(4-acetylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-acetylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide in scientific experiments is its unique chemical structure, which allows for precise targeting of specific biological processes. Additionally, N-(4-acetylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide has been shown to have low toxicity and high selectivity for HDAC inhibition. However, one limitation of using N-(4-acetylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide is its relatively high cost compared to other commonly used research chemicals.
Direcciones Futuras
There are several potential future directions for research involving N-(4-acetylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide. One area of interest is the development of N-(4-acetylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide-based drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(4-acetylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide and its potential applications in various biological systems. Finally, research into the synthesis and modification of N-(4-acetylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide may lead to the development of new and more potent HDAC inhibitors.
Métodos De Síntesis
The synthesis of N-(4-acetylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide involves several steps, including the reaction of 4-acetylphenol with trifluoroacetic anhydride, followed by the addition of 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid. The resulting product is then purified using chromatography techniques to obtain the final product.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide has been used in various scientific studies, including drug discovery, chemical biology, and medicinal chemistry. Its unique chemical structure makes it a valuable tool for studying biological processes and developing new drugs. N-(4-acetylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide has been shown to have potential applications in the treatment of cancer, infectious diseases, and neurological disorders.
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F6NO3/c1-7(21)8-2-4-9(5-3-8)20-10(22)6-11(23,12(14,15)16)13(17,18)19/h2-5,23H,6H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEMWLPSYCZFCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CC(C(F)(F)F)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F6NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)butanamide](/img/structure/B5833962.png)
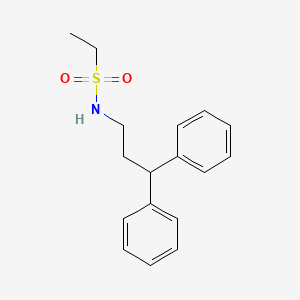



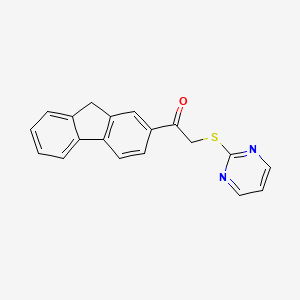
![methyl 2-[2-(cyclohexylamino)-2-oxoethoxy]benzoate](/img/structure/B5834019.png)
![6-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5834020.png)
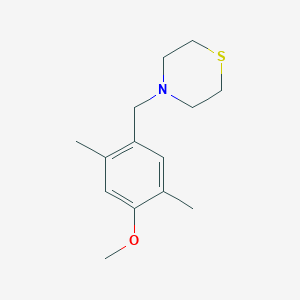
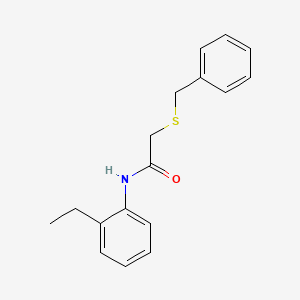

![2-(2-nitrovinyl)-5-[2-(trifluoromethyl)phenyl]furan](/img/structure/B5834034.png)
![2-(3,4-dimethylphenoxy)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5834052.png)
